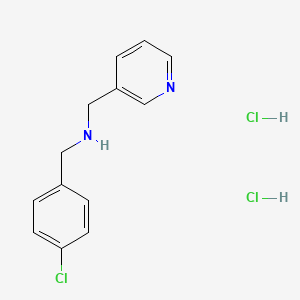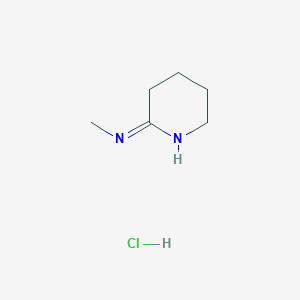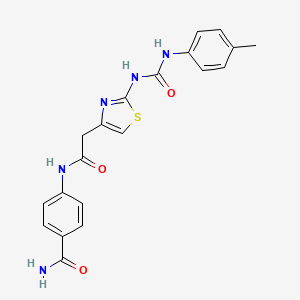
N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)amine dihydrochloride, also known as VUF-6002, is a chemical compound that belongs to the class of selective dopamine D4 receptor antagonists. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)amine dihydrochloride has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to be a selective dopamine D4 receptor antagonist, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. It has been used to investigate the role of dopamine in addiction, schizophrenia, and other psychiatric disorders.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)amine dihydrochloride involves its ability to selectively bind to dopamine D4 receptors and block their activity. This leads to a decrease in the levels of dopamine in the brain, which can have various physiological and behavioral effects.
Efectos Bioquímicos Y Fisiológicos
N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)amine dihydrochloride has been shown to have various biochemical and physiological effects, particularly in the brain. It has been shown to decrease the levels of dopamine in the brain, which can lead to changes in behavior and cognition. It has also been shown to affect the levels of other neurotransmitters such as serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)amine dihydrochloride in lab experiments is its selectivity for dopamine D4 receptors. This allows researchers to specifically target these receptors and study their role in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)amine dihydrochloride in scientific research. One area of interest is its potential for the treatment of psychiatric disorders such as schizophrenia and addiction. Another area of interest is its role in the regulation of dopamine signaling and its effects on behavior and cognition. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)amine dihydrochloride involves the reaction of 4-chlorobenzyl chloride with pyridine-3-methylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with hydrochloric acid to obtain the final product in the form of a white crystalline powder.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2.2ClH/c14-13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12;;/h1-7,9,16H,8,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSCCYUXAWQYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorobenzyl)-1-(pyridin-3-yl)methanamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2524790.png)
![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)
![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)
![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)





![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)